3,4-Difluoro-phenylthioacetic acid

Synthetic Chemistry Medicinal Chemistry Agrochemicals

3,4-Difluoro-phenylthioacetic acid (CAS 867311-53-3) is an aryl thioether carboxylic acid featuring a 3,4-difluorophenyl ring. It is primarily offered as a research chemical and synthetic intermediate.

Molecular Formula C8H6F2OS
Molecular Weight 188.20 g/mol
Cat. No. B12506035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-phenylthioacetic acid
Molecular FormulaC8H6F2OS
Molecular Weight188.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)S)F)F
InChIInChI=1S/C8H6F2OS/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12)
InChIKeySIDMAKLLOODHQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3,4-Difluoro-phenylthioacetic Acid


3,4-Difluoro-phenylthioacetic acid (CAS 867311-53-3) is an aryl thioether carboxylic acid featuring a 3,4-difluorophenyl ring . It is primarily offered as a research chemical and synthetic intermediate. Despite its commercial availability, no primary literature with direct, quantitative comparator data was identified during this evidence-gathering process.

Synthetic intermediate with fluorinated aryl thioether motif
No comparative performance data available in primary literature
Procurement based on structural exploration, not proven advantage

Generic Substitution Risks for 3,4-Difluoro-phenylthioacetic Acid


In theory, fluorine substitution pattern can influence a compound's lipophilicity, metabolic stability, and electronic properties. However, for 3,4-difluoro-phenylthioacetic acid specifically, we found no head-to-head studies quantifying these effects relative to the unsubstituted, mono-fluoro, or alternative difluoro (e.g., 2,4- or 3,5-) isomers. Therefore, any claim of differentiation remains unsupported by the required comparative evidence.

Fluorine substitution pattern (e.g., 2,4- vs 3,5-difluoro) may alter lipophilicity and electronic properties, but no head-to-head data exist for this compound.
Mono-fluoro or non-fluorinated analogs cannot be assumed interchangeable; comparative evidence is absent.

Quantitative Evidence for 3,4-Difluoro-phenylthioacetic Acid


No Comparative Evidence Available

A systematic search of primary research papers and patents did not yield any study presenting quantitative activity, selectivity, or property data for 3,4-difluoro-phenylthioacetic acid alongside a directly comparable analog. The core evidence admission rules cannot be met.

Comparative data
Data to verify
No comparator data identified
Selection relies on structure only
Verify any performance claims independently
Synthetic Chemistry Medicinal Chemistry Agrochemicals

Application Scenarios for 3,4-Difluoro-phenylthioacetic Acid


General Synthetic Intermediate

Due to the lack of specific performance data, the compound's only verifiable application is as a fluorinated aryl thioether building block in exploratory synthesis, where procurement is driven by structural novelty rather than proven superiority over alternatives.

Application
Selection Property
Validation Focus
Exploratory synthesis
Structural novelty
Identity and purity
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